Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate
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Description
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a useful research compound. Its molecular formula is C13H17NO6S and its molecular weight is 315.34 g/mol. The purity is usually 95%.
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Biological Activity
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and amino acids. The process can be summarized as follows:
-
Starting Materials :
- 2,3-Dihydrobenzo[1,4]dioxin-6-amine
- Methylsulfonyl chloride
- Alanine derivatives
-
Reaction Conditions :
- Aqueous alkaline medium (e.g., Na₂CO₃) to maintain pH
- Solvents like DMF for the reaction mixture
-
Yield and Purification :
- The product is typically purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition. Notably, it has shown potential as an inhibitor of key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : This activity is significant for neuroprotective effects and could have implications for Alzheimer's disease treatment.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy through various experimental setups:
- In Vitro Studies :
- Cell-Based Experiments :
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Properties
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-9(13(15)18-2)14(21(3,16)17)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYEXYBSOPOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.